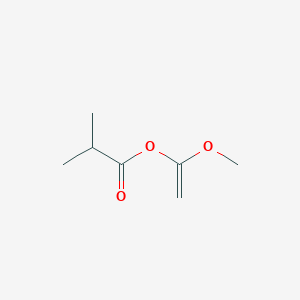

1-Methoxyethenyl 2-methylpropanoate

Description

1-Methoxyethenyl 2-methylpropanoate is an ester derivative of 2-methylpropanoic acid (isobutyric acid), featuring a methoxyethenyl group as the alcohol moiety. Esters of 2-methylpropanoic acid are characterized by their volatility, fruity or floral odor profiles, and roles as flavorants or fragrance components . The methoxyethenyl substituent in 1-methoxyethenyl 2-methylpropanoate likely influences its solubility, stability, and sensory properties compared to simpler alkyl esters.

Properties

CAS No. |

111051-97-9 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-methoxyethenyl 2-methylpropanoate |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(8)10-6(3)9-4/h5H,3H2,1-2,4H3 |

InChI Key |

BMKCPLUMKDQXPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC(=C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxyethenyl 2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylpropanoic acid with methoxyethene in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-methoxyethenyl 2-methylpropanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

1-Methoxyethenyl 2-methylpropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2-methylpropanoic acid and methoxyethene.

Transesterification: This reaction involves the exchange of the methoxy group with another alcohol, resulting in the formation of a different ester.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acid or base catalysts, water, reflux conditions.

Transesterification: Alcohols, acid or base catalysts, moderate temperatures.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperatures.

Major Products Formed

Hydrolysis: 2-Methylpropanoic acid and methoxyethene.

Transesterification: Various esters depending on the alcohol used.

Reduction: Corresponding alcohols.

Scientific Research Applications

1-Methoxyethenyl 2-methylpropanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

Industry: Utilized in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism of action of 1-methoxyethenyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may interact with biological molecules. The methoxy group can participate in nucleophilic substitution reactions, while the ethenyl group can undergo addition reactions with electrophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methoxyethenyl 2-methylpropanoate with key analogs, focusing on physicochemical properties, odor activity, and applications.

Ethyl 2-Methylpropanoate

- Structure: Ethyl ester of 2-methylpropanoic acid.

- Molecular Weight : 130.18 g/mol (inferred from analogs).

- Odor Profile : Strong fruity aroma (apple, mango); odor activity value (OAV) >1 in mango cultivars and oysters, contributing to sweetness and astringency .

- Applications :

- Analytical Behavior : Forms dimers in ionization regions due to protonated and neutral molecule interactions, detectable via GC-IMS and GC-MS .

Its odor profile could differ due to the ether-oxygen moiety, possibly imparting green or herbal notes instead of purely fruity characteristics.

Methyl 2-Methylpropanoate

- Structure: Methyl ester of 2-methylpropanoic acid.

- Molecular Weight : 116.16 g/mol.

- Applications: Intermediate in pharmaceutical synthesis (e.g., methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate) .

- Stability : Higher chemical stability under acidic conditions compared to ethyl esters due to shorter alkyl chain .

Comparison: The methoxyethenyl group in 1-methoxyethenyl 2-methylpropanoate may enhance solubility in polar solvents (e.g., ethanol, glycols) compared to methyl esters, broadening its utility in cosmetic or industrial formulations.

2-Methylpropyl 2-Methylpropanoate

- Structure : Branched ester with a 2-methylpropyl alcohol moiety.

- Molecular Weight : 158.24 g/mol (estimated).

- Odor Profile : Likely more pungent or woody due to increased branching .

Comparison: 1-Methoxyethenyl 2-methylpropanoate’s linear methoxyethenyl group may offer milder odor characteristics, making it preferable in delicate fragrance blends.

Key Data Table

Research Findings and Industrial Relevance

- Odor Activity: Ethyl 2-methylpropanoate’s OAV >1 in mangoes highlights the importance of ester chain length in aroma potency. 1-Methoxyethenyl 2-methylpropanoate may require higher thresholds for odor detection due to structural bulk .

- Stability : Methoxyethenyl groups could improve resistance to hydrolysis compared to ethyl esters, enhancing shelf life in cosmetic products .

- Synergy in Formulations: Like ethyl 2-methylpropanoate in koumiss , the target compound might synergize with other volatiles (e.g., aldehydes, ketones) to create complex sensory profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.